2,3-Quinoxalinediamine, N,N'-di-2-propenyl-, mono(4-methylbenzenesulfonate)
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Overview
Description
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is a chemical compound that belongs to the quinoxaline family. This compound is characterized by the presence of two amino groups attached to the quinoxaline ring, along with two propenyl groups and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) typically involves the reaction of quinoxaline-2,3-diamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then treated with 4-methylbenzenesulfonyl chloride to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2,3-quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of the propenyl groups enhances its ability to interact with hydrophobic pockets in proteins, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
2,3-Quinoxalinediamine: Lacks the propenyl and 4-methylbenzenesulfonate groups.
N,N’-Diallylquinoxaline-2,3-diamine: Similar structure but without the 4-methylbenzenesulfonate group.
Uniqueness
2,3-Quinoxalinediamine, N,N’-di-2-propenyl-, mono(4-methylbenzenesulfonate) is unique due to the presence of both propenyl and 4-methylbenzenesulfonate groups, which enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
68239-12-3 |
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Molecular Formula |
C21H24N4O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-N,3-N-bis(prop-2-enyl)quinoxaline-2,3-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H16N4.C7H8O3S/c1-3-9-15-13-14(16-10-4-2)18-12-8-6-5-7-11(12)17-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18);2-5H,1H3,(H,8,9,10) |
InChI Key |
FPYDDNRHDKVMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCNC1=NC2=CC=CC=C2N=C1NCC=C |
Origin of Product |
United States |
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